molecular formula C6H7BFNO2 B2404043 (5-Fluoro-6-methylpyridin-3-YL)boronic acid CAS No. 1858215-94-7

(5-Fluoro-6-methylpyridin-3-YL)boronic acid

Cat. No.: B2404043
CAS No.: 1858215-94-7
M. Wt: 154.94
InChI Key: RLFWFKJSNCHEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Fluoro-6-methylpyridin-3-YL)boronic acid is a useful research compound. Its molecular formula is C6H7BFNO2 and its molecular weight is 154.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Organic Compounds and Pharmaceuticals

  • Suzuki Cross-Coupling Reactions : Novel halopyridinylboronic acids and esters, including 5-Fluoro-6-methylpyridin-3-YL boronic acid, are used in Pd-catalyzed coupling with arylhalides. This process is instrumental in generating new pyridine libraries, which are significant in pharmaceutical research (A. Bouillon et al., 2003).

  • Synthesis of Fluoropyridines and Pyridones : 5-bromo-2-fluoro-3-pyridylboronic acid, a compound similar to 5-Fluoro-6-methylpyridin-3-YL boronic acid, is used in Suzuki reactions to produce fluoropyridines and pyridones. These compounds have potential uses in drug development and other pharmaceutical applications (Andrew Sutherland & Timothy Gallagher, 2003).

Applications in Biochemistry and Chemistry

  • Fluorescent Chemosensors : Boronic acids are used in creating fluorescent chemosensors for detecting biological active substances, crucial for disease diagnosis and treatment. These sensors can probe carbohydrates and other bioactive substances (S. Huang et al., 2012).

  • Study of Molecular Interactions : The synthesis and characterization of oxaborol derivatives, including those from 2-fluoro-3-pyridineboronic acid, help understand molecular interactions. These studies are valuable in medicine, pharmacology, and biology (O. Hernández-Negrete et al., 2021).

  • Analysis of Fluorine Substituted Boronic Compounds : Research into the properties of fluorine-substituted boronic acids, like 5-Fluoro-6-methylpyridin-3-YL boronic acid, helps in understanding their role in organic synthesis, analytical chemistry, biology, and medicine. The study focuses on acidity, hydrolytic stability, and spectroscopic properties (Jan T. Gozdalik et al., 2017).

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to be involved in a variety of chemical reactions, most notably the suzuki-miyaura cross-coupling . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .

Mode of Action

In the context of the Suzuki-Miyaura cross-coupling reaction, (5-Fluoro-6-methylpyridin-3-YL)boronic acid would act as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium complex, followed by reductive elimination to form the new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The primary result of the action of this compound in the Suzuki-Miyaura cross-coupling reaction is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic esters, which are related compounds, is known to be dependent on the pH of the environment . At physiological pH, the rate of hydrolysis is considerably accelerated . Therefore, the action, efficacy, and stability of this compound could potentially be influenced by factors such as pH, temperature, and the presence of other chemical species.

Properties

IUPAC Name

(5-fluoro-6-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFWFKJSNCHEJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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